molecular formula C11H17N3O B1609555 N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine CAS No. 869901-11-1

N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine

Cat. No. B1609555
CAS RN: 869901-11-1
M. Wt: 207.27 g/mol
InChI Key: XXFBCDNRFJGAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine, also known as MMPI or GSK1360707, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase B (PKB) pathway, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism.

Scientific Research Applications

Agriculture

This compound has shown promise in the field of agriculture . In a series of computational studies, it was used to prioritize promising herbicides against D1 protein of P. minor .

Chemical Research

“N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine” is also used in chemical research . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .

Computational Studies

This compound is used in computational studies to understand its interactions with other molecules . These studies can help in the design of new drugs and materials .

properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBCDNRFJGAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428750
Record name N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine

CAS RN

869901-11-1
Record name N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.